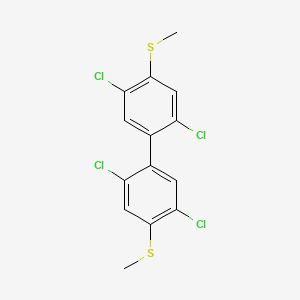
1,1'-Biphenyl, 2,2',5,5'-tetrachloro-4,4'-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by their biphenyl structure, where two benzene rings are connected by a single bond, and the presence of chlorine atoms and methylthio groups. This compound is known for its stability and resistance to environmental degradation, making it a persistent organic pollutant.
Méthodes De Préparation
The synthesis of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- typically involves the chlorination of biphenyl followed by the introduction of methylthio groups. The reaction conditions for chlorination often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylthio groups can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent under basic conditions.
Industrial production methods for this compound may involve large-scale chlorination and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio groups results in the formation of sulfoxides or sulfones, while substitution of chlorine atoms with hydroxide ions yields hydroxylated biphenyl derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and environmental behavior of polychlorinated biphenyls. Researchers investigate its chemical transformations and degradation pathways to understand its persistence and potential environmental impact.
Biology: The compound is used in studies on the bioaccumulation and toxicological effects of polychlorinated biphenyls. It serves as a reference compound to evaluate the biological activity and toxicity of related compounds.
Medicine: Research on this compound includes its potential use as a therapeutic agent or as a tool to study the mechanisms of action of similar compounds. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Industry: The compound is used in the development of materials with specific properties, such as flame retardants and plasticizers. Its stability and resistance to degradation make it suitable for applications where long-term performance is required.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition can lead to the accumulation of toxic metabolites and disrupt normal cellular functions.
Additionally, the compound can interact with hormone receptors, such as the aryl hydrocarbon receptor (AhR), leading to altered gene expression and potential endocrine-disrupting effects. The pathways involved in these interactions include the activation of signaling cascades that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- can be compared with other polychlorinated biphenyls (PCBs) and related compounds, such as:
2,2’,5,5’-Tetrachlorobiphenyl: This compound lacks the methylthio groups and is less reactive in certain chemical reactions. It is also a persistent organic pollutant with similar environmental and toxicological properties.
2,2’,4,4’-Tetrachlorobiphenyl: This compound has a different substitution pattern of chlorine atoms, which affects its chemical reactivity and biological activity. It is also used as a reference compound in environmental and toxicological studies.
2,3’,4,4’-Tetrachlorobiphenyl: This compound has a different arrangement of chlorine atoms, leading to variations in its chemical and biological properties. It is studied for its environmental persistence and potential health effects.
The uniqueness of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- lies in the presence of both chlorine and methylthio groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
69797-50-8 |
|---|---|
Formule moléculaire |
C14H10Cl4S2 |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
1,4-dichloro-2-(2,5-dichloro-4-methylsulfanylphenyl)-5-methylsulfanylbenzene |
InChI |
InChI=1S/C14H10Cl4S2/c1-19-13-5-9(15)7(3-11(13)17)8-4-12(18)14(20-2)6-10(8)16/h3-6H,1-2H3 |
Clé InChI |
KPRZMSJEFRUIPB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)SC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















